N-(5-Chloro-2-methoxybenzoyl)-N'-pentylguanidine hydrochloride
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Overview
Description
N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2 It is known for its unique structure, which includes a benzoyl group substituted with chlorine and methoxy groups, and a pentylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzoic acid with pentylguanidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or 5-chloro-2-methoxybenzaldehyde.
Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxybenzoyl)-N’-cyclohexylguanidine hydrochloride
- N-(5-Chloro-2-methoxybenzoyl)-N’-cyclooctylguanidine hydrochloride
- 5-Chloro-N’-(5-chloro-2-methoxybenzoyl)-2-methoxy-N’-methylbenzohydrazide
Uniqueness
N-(5-Chloro-2-methoxybenzoyl)-N’-pentylguanidine hydrochloride is unique due to its specific pentylguanidine moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(N'-pentylcarbamimidoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2.ClH/c1-3-4-5-8-17-14(16)18-13(19)11-9-10(15)6-7-12(11)20-2;/h6-7,9H,3-5,8H2,1-2H3,(H3,16,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGNLOCGGTGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NC(=O)C1=C(C=CC(=C1)Cl)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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